This compound is synthesized through organic chemistry methods and has been studied for its biological activities, including potential anti-cancer properties. Its classification can be summarized as follows:
The synthesis of N-(2-Chloro-thiazol-5-ylmethyl)-cyclohexane-1,4-diamine hydrochloride typically involves several steps:
The molecular structure of N-(2-Chloro-thiazol-5-ylmethyl)-cyclohexane-1,4-diamine hydrochloride can be described as follows:
N-(2-Chloro-thiazol-5-ylmethyl)-cyclohexane-1,4-diamine hydrochloride participates in various chemical reactions, including:
The mechanism of action for N-(2-Chloro-thiazol-5-ylmethyl)-cyclohexane-1,4-diamine hydrochloride is not fully elucidated but may involve:
The physical and chemical properties of N-(2-Chloro-thiazol-5-ylmethyl)-cyclohexane-1,4-diamine hydrochloride include:
Property | Value |
---|---|
Molecular Weight | 232.75 g/mol |
Solubility | Soluble in water |
Melting Point | Variable (check literature) |
N-(2-Chloro-thiazol-5-ylmethyl)-cyclohexane-1,4-diamine hydrochloride has several scientific applications:
N-(2-Chloro-thiazol-5-ylmethyl)-cyclohexane-1,4-diamine hydrochloride (CAS: 1289387-15-0) exemplifies systematic chemical nomenclature that precisely defines its hybrid architecture. The name delineates three key components:
Molecular Formula: C₁₀H₁₇Cl₂N₃S, validated by analytical data [1]. The hydrochloride salt (indicated by "hydrochloride" suffix) enhances aqueous solubility and crystallinity. Key structural features include:
Table 1: Nomenclature and Identifiers
Property | Value |
---|---|
Systematic Name | N-((2-Chlorothiazol-5-yl)methyl)cyclohexane-1,4-diamine hydrochloride |
CAS Registry Number | 1289387-15-0 |
Molecular Formula | C₁₀H₁₇Cl₂N₃S |
SMILES | NC1CCC(NCC2=CN=C(Cl)S2)CC1.Cl |
Alternative Name(s) | 1-((2-Chlorothiazol-5-yl)methyl)cyclohexane-1,4-diamine HCl |
Table 2: Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 282.23 g/mol |
Salt Form | Hydrochloride |
Storage Conditions | Sealed, dry, room temperature |
Solubility Profile | Soluble in polar aprotic solvents (DMF, DMSO); moderate aqueous solubility |
Thiazole-containing compounds have revolutionized medicinal chemistry since the 1940s, with milestones including sulfathiazole (antibacterial) and thiamine (vitamin B1). The integration of cyclohexane scaffolds emerged as a strategic innovation to enhance pharmacokinetic properties:
Therapeutic Target Implications:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: